3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol
Overview
Description
3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol is a complex organic compound that belongs to the class of isoquinolines Isoquinolines are heterocyclic aromatic organic compounds that are structurally related to quinoline This compound is characterized by the presence of a phenol group attached to a 6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol typically involves multiple steps. One common method involves the cyclization of appropriate precursors using reagents such as sodium hydride in boiling toluene . The reaction conditions must be carefully controlled to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize by-products. The use of continuous flow reactors and other advanced technologies can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The phenol group can undergo electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nitration using a mixture of concentrated nitric acid and sulfuric acid.
Major Products Formed
Oxidation: Formation of quinone derivatives.
Reduction: Formation of tetrahydroisoquinoline derivatives.
Substitution: Formation of nitro, sulfo, or halo derivatives of the phenol group.
Scientific Research Applications
3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of novel materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 3-(6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, leading to changes in neuronal signaling and potential therapeutic effects in neurological disorders .
Comparison with Similar Compounds
Similar Compounds
- (6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)acetic acid
- Phenol, 2-methoxy-5-[(1,2,3,4-tetrahydro-6,7-dimethoxy-2-methyl-1-isoquinolinyl)methyl]
- Naphthalene, 1,2,3,4-tetrahydro-6,7-dimethyl
Uniqueness
3-(6,7-Dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl)phenol is unique due to its specific structural features, such as the presence of both a phenol group and a 6,7-dimethoxy-1,2,3,4-tetrahydro-1-isoquinolinyl moiety. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
3-(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)phenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19NO3/c1-20-15-9-11-6-7-18-17(14(11)10-16(15)21-2)12-4-3-5-13(19)8-12/h3-5,8-10,17-19H,6-7H2,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HUSVDZILYMCMGA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(NCCC2=C1)C3=CC(=CC=C3)O)OC | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19NO3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
285.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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